molecular formula C13H11ClN2O B181249 3-chloro-N-(pyridin-4-ylmethyl)benzamide CAS No. 80819-04-1

3-chloro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B181249
CAS No.: 80819-04-1
M. Wt: 246.69 g/mol
InChI Key: KMARTVRIBPTJMH-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

80819-04-1

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H11ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17)

InChI Key

KMARTVRIBPTJMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Route

The most widely reported method involves converting 3-chlorobenzoic acid to its acid chloride derivative, followed by reaction with 4-(aminomethyl)pyridine.

Reaction Steps:

  • Chlorination of 3-Chlorobenzoic Acid:

    • 3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

    • Mechanism: RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}.

    • Excess SOCl₂ is removed under reduced pressure to yield 3-chlorobenzoyl chloride.

  • Amidation with 4-(Aminomethyl)pyridine:

    • The acid chloride is reacted with 4-(aminomethyl)pyridine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl.

    • Conditions: 0°C to room temperature, 12–24 hours in DCM or tetrahydrofuran (THF).

    • Yield: 85–92% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data:

ParameterValueSource
Reaction Time12–24 hours
SolventDCM/THF
BaseTriethylamine
PurificationColumn Chromatography

Carbodiimide-Mediated Coupling

An alternative approach employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to directly link 3-chlorobenzoic acid and 4-(aminomethyl)pyridine.

Procedure:

  • 3-Chlorobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM or dimethylformamide (DMF).

  • 4-(Aminomethyl)pyridine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 18 hours.

  • Workup: The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.

  • Yield: 88–94% after recrystallization from ethanol/water.

Advantages:

  • Avoids handling corrosive acid chlorides.

  • Suitable for thermally sensitive substrates.

Catalytic Coupling and Industrial Scalability

Palladium-Catalyzed Amination

A patent-described method adapts palladium catalysis for coupling halogenated benzamides with pyridinylmethylamines.

Protocol:

  • 3-Chloro-N-(chlorobenzoyl)benzamide (1.0 equiv), 4-(aminomethyl)pyridine (1.5 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) are heated in toluene at 80°C for 8 hours.

  • Yield: 91% with >99% HPLC purity after crystallization.

Industrial Adaptation:

  • Continuous flow reactors enhance efficiency, reducing reaction time to 2 hours.

  • Scale-Up Challenges:

    • Catalyst recycling.

    • Removal of residual palladium (<10 ppm).

Solid-Phase Synthesis

For high-throughput production, polymer-supported triphenylphosphine (PS-PPh₃) and iodine (I₂) enable rapid amide bond formation.

Steps:

  • 3-Chlorobenzoic acid and 4-(aminomethyl)pyridine are mixed with PS-PPh₃ and I₂ in DCM at 0°C.

  • After 10 minutes, Et₃N is added, and the mixture is stirred at room temperature for 30 minutes.

  • The resin is filtered, and the product is isolated via evaporation.

  • Yield: 89% with no column chromatography required.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization: Ethanol/water (7:3) yields needle-like crystals with >99% purity.

  • Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves byproducts but increases cost.

Comparative Data:

MethodPurity (%)Time (Hours)Cost (Relative)
Crystallization99.561
Chromatography99.8123

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, 2H, pyridine-H), 7.85 (s, 1H, Ar-H), 7.60–7.40 (m, 3H, Ar-H), 4.70 (s, 2H, CH₂).

  • IR (KBr): 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).

Stability and Polymorph Control

  • Polymorph Screening:

    • Form I (crystalline): Melting point 165–168°C, stable under humidity.

    • Amorphous Form: Hygroscopic, requires storage under nitrogen.

XRD Peaks for Form I:

  • 2θ = 9.5°, 12.2°, 16.7°, 21.4° .

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